molecular formula C11H12ClN5O B2775852 6-(chloromethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 577761-62-7

6-(chloromethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2775852
CAS No.: 577761-62-7
M. Wt: 265.7
InChI Key: UTZXLUFZQFPMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(chloromethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C11H12ClN5O and its molecular weight is 265.7. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazine derivatives, such as 6-(chloromethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, are part of the heterocyclic compounds with significant applications in medicinal chemistry due to their broad spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. Triazine analogs have demonstrated potent pharmacological activities, making the triazine nucleus a core moiety for drug development research (Verma, Sinha, & Bansal, 2019).

Environmental Impact and Removal Techniques

The environmental presence and impact of triazine derivatives, including transformation products of related compounds, highlight the need for efficient removal techniques. Studies on compounds like metformin, which can transform into triazine derivatives, have found that phytoremediation, adsorption, and biodegradation are effective removal methods, although efficiency varies in wastewater treatment plants (WWTPs). This emphasizes the environmental relevance of triazine and its derivatives, necessitating ongoing research into their behavior, toxicity, and removal from the environment (Elizalde-Velázquez & Gómez-Oliván, 2019).

Synthesis and Antitumor Activities

Research into the synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives has shown a broad spectrum of biological activities, including antiproliferative effects. These findings suggest the potential of triazine derivatives in developing antitumor compounds, demonstrating the versatility and significance of triazine-based compounds in the search for new cancer treatments (Cascioferro, Parrino, Spanò, Carbone, Montalbano, Barraja, Diana, & Cirrincione, 2017).

Properties

IUPAC Name

6-(chloromethyl)-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O/c1-18-8-4-2-3-7(5-8)14-11-16-9(6-12)15-10(13)17-11/h2-5H,6H2,1H3,(H3,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZXLUFZQFPMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659293
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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